molecular formula C6H3Br2I B1317579 1,4-Dibromo-2-iodobenzene CAS No. 89284-52-6

1,4-Dibromo-2-iodobenzene

Cat. No.: B1317579
CAS No.: 89284-52-6
M. Wt: 361.8 g/mol
InChI Key: VLRYPRKTXDPVNN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-iodobenzene is an organic compound with the molecular formula C6H3Br2I. It is a halogenated benzene derivative, characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring. This compound is used in various chemical reactions and serves as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-iodobenzene can be synthesized through the iodination of 1,4-dibromobenzene. The reaction typically involves the use of trifluoroacetic acid and iodine as reagents. The process avoids low-temperature reactions, making it suitable for industrial production .

Industrial Production Methods

The industrial production of this compound involves the iodination of 1,4-dibromobenzene in the presence of trifluoroacetic acid and iodine. This method is advantageous due to its simplicity, minimal by-product formation, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Scientific Research Applications

1,4-Dibromo-2-iodobenzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution and cross-coupling reactions, allowing the compound to form new bonds and create complex structures. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-iodobenzene is unique due to the combination of bromine and iodine atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of substitution and cross-coupling reactions, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

1,4-dibromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYPRKTXDPVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539776
Record name 1,4-Dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-52-6
Record name 1,4-Dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred mixture of 2.50 g (9.96 mmol) 2,5-dibromoaniline in 7 mL conc. sulfuric acid and 20 mL water, was added a solution of 1.00 g (14.5 mmol) sodium nitrite in 10 mL water dropwise at 0° C. and the mixture was stirred at this temperature for 1.25 h. A solution of 2.15 g (13.0 mmol) potassium iodide in 20 mL water was added dropwise under ice cooling. The ice bath was removed and the reaction mixture was heated to 65° C. for 30 min. After cooling to RT, the mixture was worked up by adding aqueous sodium thiosulfate solution, followed by extraction with PE/EtOAc. The combined organic phases were washed with aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (PE/EtOAc=100→96/4).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,5-Dibromoaniline 10 g was dispersed in diluted hydrochloric acid (concentrated hydrochloric acid 40 ml+water 30 ml), and an aqueous solution of NaNO2 3 g was dropwise added thereto at 0° C. The reaction solution was stirred for 40 minutes and then dropwise added at room temperature to an aqueous solution of potassium iodide 60 g which was separately prepared. After stirring at room temperature for 2 hours, methylene chloride and a small amount of sodium hydrogensulfite were added thereto, and the organic layer was extracted. The organic layer was washed with a 10% sodium hydrogensulfite aqueous solution and saturated brine and dried on anhydrous sodium sulfate, and then the solvent was distilled off. The product was refined by silica gel chromatography, whereby targeted 2,5-dibromoiodobenzene 10.5 g (yield: 73%) was obtained in the form of white crystal.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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